N-carbamoyl-D-aspartic acid
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Overview
Description
N-carbamoyl-D-aspartic acid: is a derivative of aspartic acid, where one of the amino hydrogens is replaced by a carbamoyl group. This compound is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-carbamoyl-D-aspartic acid can be synthesized through the carbamoylation of aspartic acid using potassium cyanate. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Enzymes such as N-carbamoyl-D-amino acid amidohydrolases are used to catalyze the hydrolysis of carbamoyl derivatives, yielding the desired compound with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: N-carbamoyl-D-aspartic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant, as it leads to the formation of aspartic acid and ammonia .
Common Reagents and Conditions:
Major Products: The primary products formed from the hydrolysis of this compound are aspartic acid and ammonia . Oxidation reactions can yield a range of oxidized derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: N-carbamoyl-D-aspartic acid is used as a precursor in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis . It is also employed in the study of enzyme kinetics and mechanisms, particularly those involving carbamoylases .
Biology: In biological research, this compound is used to study metabolic pathways and the regulation of pyrimidine biosynthesis . It is also used as a model compound to investigate the role of carbamoyl derivatives in cellular processes .
Medicine: It is also used in the study of metabolic disorders related to pyrimidine biosynthesis .
Industry: In industrial applications, this compound is used in the production of optically pure amino acids, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N-carbamoyl-D-aspartic acid exerts its effects primarily through its role as an intermediate in pyrimidine biosynthesis. It is converted to dihydroorotate by the enzyme dihydroorotase, which is a key step in the synthesis of pyrimidine nucleotides . The compound interacts with various enzymes and metabolic pathways, influencing the overall regulation of nucleotide synthesis .
Comparison with Similar Compounds
N-carbamoyl-L-aspartic acid: This is the L-enantiomer of N-carbamoyl-D-aspartic acid and has similar properties and applications.
N-carbamoyl-DL-aspartic acid: This racemic mixture contains both D- and L-enantiomers and is used in various biochemical studies.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of pyrimidine nucleotides and its high enantioselectivity in enzymatic reactions . Its ability to serve as a precursor for optically pure amino acids makes it valuable in both research and industrial applications .
Properties
CAS No. |
16649-81-3 |
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Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)butanedioic acid |
InChI |
InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m1/s1 |
InChI Key |
HLKXYZVTANABHZ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)O |
Origin of Product |
United States |
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